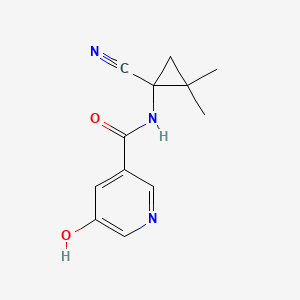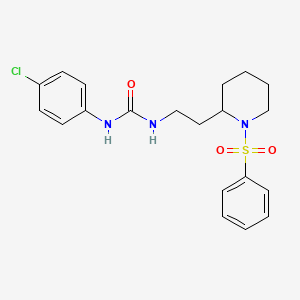
N-(1-Cyano-2,2-dimethylcyclopropyl)-5-hydroxypyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Cyano-2,2-dimethylcyclopropyl)-5-hydroxypyridine-3-carboxamide, also known as CDDO-Im, is a synthetic triterpenoid compound that has been extensively studied for its potential therapeutic applications. This compound has been shown to possess anti-inflammatory, anti-cancer, and neuroprotective properties, making it a promising candidate for the development of novel therapeutics.
Mécanisme D'action
The mechanism of action of N-(1-Cyano-2,2-dimethylcyclopropyl)-5-hydroxypyridine-3-carboxamide is complex and involves multiple pathways. It has been shown to activate the Nrf2-Keap1 pathway, which plays a critical role in regulating cellular redox balance and protecting cells from oxidative stress. In addition, this compound has been shown to inhibit NF-κB signaling, which is involved in the production of pro-inflammatory cytokines. Furthermore, this compound has been shown to activate the PI3K/Akt pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are implicated in the pathogenesis of various diseases. In addition, this compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth. Furthermore, this compound has been shown to protect against neurodegeneration by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-Cyano-2,2-dimethylcyclopropyl)-5-hydroxypyridine-3-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. In addition, it has been extensively studied and its mechanism of action is well-understood. However, there are also limitations to using this compound in lab experiments. It is a relatively expensive compound, which may limit its use in large-scale experiments. Furthermore, its effects may be cell-type specific, which may require additional testing to determine its efficacy in different cell types.
Orientations Futures
There are several future directions for the study of N-(1-Cyano-2,2-dimethylcyclopropyl)-5-hydroxypyridine-3-carboxamide. One potential direction is the development of novel therapeutics based on this compound. This may involve the development of analogs with improved efficacy or the combination of this compound with other compounds to enhance its therapeutic potential. Another potential direction is the investigation of the effects of this compound in different disease models. This may involve the testing of this compound in animal models of various diseases, such as Alzheimer's disease or Parkinson's disease. Finally, the investigation of the long-term effects of this compound on human health is an important area of future research.
Méthodes De Synthèse
N-(1-Cyano-2,2-dimethylcyclopropyl)-5-hydroxypyridine-3-carboxamide can be synthesized through a multi-step process that involves the reaction of methyl 2-cyano-3,3-dimethyl-2-(2-oxoethylidene)propanoate with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in the presence of a base. The resulting product is then treated with hydroxylamine hydrochloride to yield this compound. This synthesis method has been optimized to improve the yield and purity of the final product.
Applications De Recherche Scientifique
N-(1-Cyano-2,2-dimethylcyclopropyl)-5-hydroxypyridine-3-carboxamide has been extensively studied for its potential therapeutic applications in various disease models. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, this compound has been shown to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth in animal models. Furthermore, this compound has been shown to have neuroprotective properties by reducing oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
N-(1-cyano-2,2-dimethylcyclopropyl)-5-hydroxypyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-11(2)6-12(11,7-13)15-10(17)8-3-9(16)5-14-4-8/h3-5,16H,6H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIZAJPNAWLVVNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(C#N)NC(=O)C2=CC(=CN=C2)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2973443.png)



![[1-(4-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl]methyl 2,6-dichloropyridine-3-carboxylate](/img/structure/B2973451.png)





![4-[(4-methylpiperidine-1-carbonyl)amino]benzenesulfonyl Chloride](/img/structure/B2973461.png)
![(E)-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-(2-ethoxyethyl)-4-fluorobenzo[d]thiazol-2(3H)-ylidene)pyrrolidine-2-carboxamide](/img/structure/B2973464.png)
![ethyl 2-(2-(benzo[d]thiazol-2-ylthio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2973465.png)
